molecular formula C16H11NO2S B2640322 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione CAS No. 568551-29-1

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione

Katalognummer: B2640322
CAS-Nummer: 568551-29-1
Molekulargewicht: 281.33
InChI-Schlüssel: ONVVECCVKKPNES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione (CAS RN: 568551-29-1) is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₂S and an average molecular weight of 281.33 g/mol . Its structure features a pyrrole-2,5-dione core substituted at the 1-position with a 2-(phenylthio)phenyl group (Figure 1). The compound is characterized by high purity (90%) and is cataloged under MDL number MFCD03966900 . Pyrrole-2,5-dione derivatives are widely studied for their biological activities, though specific pharmacological data for this compound remain unreported in the provided evidence.

Eigenschaften

IUPAC Name

1-(2-phenylsulfanylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVECCVKKPNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-phenylsulfanyl-benzaldehyde with pyrrole-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The pyrrole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of 1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dione.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrrole-2,5-dione Derivatives

Pyrrole-2,5-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of the target compound with structurally and functionally related analogs.

Anticancer Agents

MI-1: 1-(4-Cl-Benzyl)-3-Cl-4-(CF₃-Phenylamino)-pyrrole-2,5-dione
  • Molecular Formula : Estimated as C₁₆H₁₀Cl₂F₃N₂O₂ (MW ≈ 390.17 g/mol).
  • Key Features: Contains two chlorine atoms, a trifluoromethylphenylamino group, and a benzyl substituent.
  • Advantage Over Target Compound : MI-1's halogenated and fluorinated groups enhance binding affinity to kinase active sites, a feature absent in the target compound.
1-(3-Hydroxypropyl)-pyrrole-2,5-dione
  • Molecular Formula: C₇H₉NO₃ (MW: 155.15 g/mol).
  • Key Features : A hydroxypropyl substituent at the 1-position.
  • Structural Contrast : The hydroxypropyl group increases hydrophilicity compared to the lipophilic phenylthio group in the target compound.

Anticonvulsant Agents

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione
  • Molecular Formula: C₁₇H₁₂BrNO₄ (MW: 374.19 g/mol).
  • Key Features : Acetylphenyl and bromophenyloxy substituents.
  • Activity : Inhibits GABA-transaminase with IC₅₀ = 100.5 ± 5.2 µM , outperforming vigabatrin (a reference anticonvulsant) .
  • Comparison : The acetyl and bromophenyloxy groups enable π-π stacking and hydrogen bonding with GABA-transaminase, unlike the sulfur-linked aromatic system in the target compound.

Radiopharmaceutical and Diagnostic Agents

1-[3-(2-[¹⁸F]Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione
  • Key Features : Contains a fluorine-18 radiolabel for positron emission tomography (PET) imaging.
  • Application : Used to label peptides and proteins via maleimide-thiol conjugation .
  • Advantage: The ¹⁸F isotope allows real-time tracking, a functionality absent in the non-radiolabeled target compound.

Toxicological Profiles

1-(4-Hydroxyphenyl)-pyrrole-2,5-dione
  • Molecular Formula: C₁₀H₇NO₃ (MW: 189.17 g/mol).
  • Hazard : Highly toxic (GHS Category T) via inhalation, dermal contact, or ingestion .
  • Contrast: No toxicity data are available for the target compound, though its phenylthio group may influence metabolic stability differently.

Data Tables

Table 1. Structural and Functional Comparison of Selected Pyrrole-2,5-dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Structural Feature Reference
Target Compound C₁₆H₁₁NO₂S 281.33 Not reported 2-(Phenylthio)phenyl substituent
MI-1 C₁₆H₁₀Cl₂F₃N₂O₂ ~390.17 Tyrosine kinase inhibition Halogenated, fluorinated groups
1-(4-Acetylphenyl)-3-(4-Bromo) C₁₇H₁₂BrNO₄ 374.19 GABA-transaminase inhibition (IC₅₀ = 100.5 µM) Bromophenyloxy group
1-(4-Hydroxyphenyl) C₁₀H₇NO₃ 189.17 High toxicity Hydroxyphenyl substituent

Table 2. Physicochemical Properties

Property Target Compound 1-(3-Hydroxypropyl) 1-(4-Hydroxyphenyl)
LogP (Predicted) ~3.2 (lipophilic) ~0.8 (hydrophilic) ~1.5
Solubility Low in water Moderate in water Low in water
Melting Point Not reported Not reported Not reported

Key Research Findings

  • Anticancer Potential: Halogenation and fluorination (e.g., in MI-1) significantly enhance kinase inhibitory activity compared to sulfur-based substituents .
  • Anticonvulsant Activity : Aryloxy groups improve GABA-transaminase binding, suggesting that electron-withdrawing substituents are critical for this application .
  • Toxicity : Hydroxyphenyl derivatives exhibit higher toxicity, likely due to reactive oxygen species generation .

Biologische Aktivität

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H11N1O2S1C_{16}H_{11}N_{1}O_{2}S_{1}, with a molecular weight of 297.33 g/mol. The compound features a pyrrole ring substituted with both phenyl and phenylsulfanyl groups, which contribute to its unique reactivity and biological potential.

The biological activity of this compound is attributed to its interaction with various molecular targets. The phenylsulfanyl group may inhibit enzyme activity, while the pyrrole ring can participate in biochemical pathways that affect cellular processes. This dual functionality positions the compound as a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Bacillus subtilisStrong inhibition

The compound's mechanism involves disrupting microbial cell wall synthesis or function, leading to cell death.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, it was found that:

Cell Line IC50 (µM)
FaDu (hypopharyngeal)15.0
K562 (leukemia)20.0
HEL (leukemia)18.0

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to assess its unique properties:

Compound Antimicrobial Activity Anticancer Activity
1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dioneModerateLow
3-(Phenylsulfanyl)-1H-pyrrole-2,5-dioneStrongModerate

This comparison highlights the superior antimicrobial and anticancer activities of this compound relative to its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Michael addition reactions. For example, maleimide derivatives (pyrrole-2,5-diones) are synthesized via cyclization of maleic anhydride with substituted amines or thiols. Intermediate characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity analysis (>95%), and mass spectrometry (MS) for molecular weight verification. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like hydrolyzed maleamic acids .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Toxicity data for structurally related maleimides (e.g., 1-(4-Hydroxyphenyl)-pyrrole-2,5-dione) indicate acute toxicity via inhalation, dermal contact, or ingestion (Risk Phrase R23/24/25). Researchers must use fume hoods, wear nitrile gloves, and employ gas-tight containers for storage. Emergency protocols should include immediate decontamination with water and activated charcoal for accidental exposure. Toxicity mitigation involves substituting less hazardous solvents (e.g., DMF alternatives) during synthesis .

Advanced Research Questions

Q. How can this compound be functionalized for site-specific bioconjugation in protein labeling?

  • Methodological Answer : The phenylsulfanyl group enables thiol-reactive conjugation via Michael addition. For example, fluorinated analogs like 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([18F]FPyMe) are used in peptide/protein radiolabeling. Key steps include:

  • Chemoselective coupling : React with cysteine residues under pH 7.4 (PBS buffer) at 25°C for 30 minutes.
  • Purification : Remove unreacted maleimide using size-exclusion chromatography.
  • Validation : Radiolabeling efficiency (>90%) is confirmed via radio-TLC or autoradiography .

Q. What strategies resolve contradictions in reported biological activities of pyrrole-2,5-dione derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition (e.g., GABA transaminase IC50 values ranging from 5.2 mM to 160.4 mM) may arise from assay variability. To address this:

  • Standardize assays : Use fluorometric methods with vigabatrin as a positive control.
  • Control variables : Maintain consistent substrate concentrations (e.g., 0.1 mM GABA) and incubation times (30–60 minutes).
  • Validate kinetics : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .

Q. How does structural modification of the phenylsulfanyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Substituents on the phenyl ring modulate lipophilicity (logP) and metabolic stability. For instance:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance stability against hepatic CYP450 enzymes.
  • Bulkier groups (e.g., -CF3) reduce renal clearance but may increase plasma protein binding.
  • Analytical tools : Use in vitro microsomal assays (human liver microsomes) and LC-MS/MS for metabolite identification .

Data Analysis and Experimental Design

Q. What computational methods predict the binding affinity of this compound to target enzymes like PKC isoforms?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with PKC’s ATP-binding domain. Key parameters:

  • Grid box size : 25 Å × 25 Å × 25 Å centered on the catalytic site.
  • Scoring : Prioritize compounds with hydrogen bonds to Glu492 and hydrophobic interactions with Leu333.
  • Validation : Compare predicted ΔG values with experimental IC50 data from kinase inhibition assays .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

  • Methodological Answer : Use design of experiments (DoE) to identify critical factors:

  • Variables : Solvent polarity (e.g., dichloromethane vs. THF), stoichiometry (1:1.2 molar ratio of maleic anhydride to amine), and catalyst (e.g., cellulose sulfuric acid, 5 mol%).
  • Response surface methodology (RSM) : Maximizes yield (target >85%) and minimizes byproducts (e.g., dimerized maleimides) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.